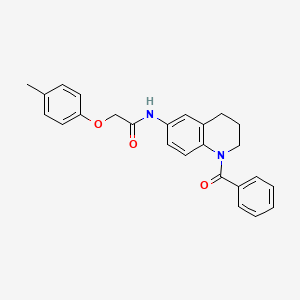

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide

Description

"N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide" is a synthetic acetamide derivative characterized by a benzoyl-substituted tetrahydroquinoline core linked via an amide bond to a 4-methylphenoxyacetic acid moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are often associated with bioactivity in agrochemicals and pharmaceuticals.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-18-9-12-22(13-10-18)30-17-24(28)26-21-11-14-23-20(16-21)8-5-15-27(23)25(29)19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGXUISZEFCNAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its structural characteristics, synthesis, biological mechanisms, and various applications based on recent research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core linked to a benzoyl group and a 4-methylphenoxy acetamide moiety. Its molecular formula is with a molecular weight of approximately 392.46 g/mol. The structural arrangement contributes to its unique chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydroquinoline Core : This is achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

- Benzoylation : The tetrahydroquinoline core is benzoylated using benzoyl chloride in the presence of a base.

- Acetamide Formation : The final compound is formed by reacting the benzoylated intermediate with 4-methylphenoxy acetic acid derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related tetrahydroquinoline derivatives have shown promising results against various fungi and bacteria. A notable example includes findings where certain derivatives displayed fungicidal activities superior to established fungicides like flutolanil .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The presence of the benzoyl and acetamide groups may enable the compound to inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Interaction : It may interact with various receptors or proteins within cells, leading to altered cellular functions.

Case Studies and Research Findings

Several studies have explored the biological properties and mechanisms of related compounds:

- Fungicidal Activity : A study demonstrated that specific tetrahydroquinoline derivatives exhibited excellent fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, with effective concentrations (EC50) significantly lower than commercial fungicides .

- Anticancer Potential : Research indicates that similar compounds may induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways, suggesting their potential as anticancer agents .

- Antimicrobial Efficacy : A comparative study highlighted that certain derivatives showed notable antibacterial activity against Gram-positive bacteria, reinforcing their therapeutic potential in treating infections.

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several synthetic auxin agonists and benzothiazole-based acetamides. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis:

Phenoxy Substituent Influence: Chlorinated phenoxy groups (e.g., in WH7 and Compound 602) are associated with stronger auxin-like activity due to increased electron-withdrawing effects, enhancing receptor binding . The target compound’s 4-methylphenoxy group may reduce potency compared to chlorine derivatives but could improve metabolic stability or reduce toxicity. Methoxy groups in patent compounds (e.g., EP3 348 550A1) suggest applications in drug design, where such substituents enhance blood-brain barrier penetration .

Amide-Linked Heterocycles: The benzoyl-tetrahydroquinoline (THQ) core in the target compound distinguishes it from triazole (WH7), pyridine (Compound 602), and benzothiazole (patent compounds) derivatives. Benzothiazoles (patent compounds) are linked to antimicrobial and anticancer activities, whereas triazole/pyridine rings in auxin agonists optimize plant hormone receptor interactions .

Biological Activity Hypotheses: The absence of chlorine in the target compound’s phenoxy group may limit its auxin-like efficacy but could reduce off-target effects in plants or mammals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.